1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Description
Historical Development of Bicyclo[1.1.1]pentane (BCP) Chemistry
Bicyclo[1.1.1]pentane, first synthesized in the mid-20th century, represents the simplest bridged bicyclic hydrocarbon with the formula C~5~H~8~. Its unique structure—three fused rings of four carbon atoms each—imparts significant steric strain, making it a subject of interest in physical organic chemistry. Early work by Kenneth Wiberg and Frederick Walker demonstrated its utility in synthesizing [1.1.1]propellane, a molecule with adjacent bridgehead carbons. The strained nature of BCP later garnered attention in materials science and medicinal chemistry, particularly as a bioisostere for aromatic rings.
The 2010s marked a turning point when researchers recognized BCP’s potential to replace phenyl rings in drug candidates. Baran et al. developed scalable methods to synthesize bicyclo[1.1.1]pentan-1-amine hydrochloride, showcasing its metabolic stability and aqueous solubility advantages over traditional aryl groups. This breakthrough catalyzed a surge in BCP-based drug discovery, with over 50 derivatives reported in the past decade for applications ranging from kinase inhibitors to neurotransmitter analogs.
Emergence of Fluorinated BCP Derivatives in Research
Fluorination has long been a cornerstone of medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine. Incorporating fluorine into BCP derivatives addresses limitations of non-fluorinated analogs, such as suboptimal pharmacokinetics and membrane permeability. Early attempts to fluorinate BCPs faced synthetic hurdles due to the strain-induced reactivity of the bridgehead positions.
Mykhailiuk et al. achieved a milestone in 2022 with the first practical synthesis of fluoro-BCPs, including 19F-BCP derivatives. Their work demonstrated that fluorination at bridgehead positions enhances dipole moments and polar surface area while maintaining the steric profile of the BCP core. For instance, 3-fluorobicyclo[1.1.1]pentane exhibits a 40% increase in solubility compared to its non-fluorinated counterpart. These findings established fluorinated BCPs as versatile building blocks for drug candidates requiring improved bioavailability.
Positioning of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane in Contemporary Research
This compound occupies a unique niche as a multifunctionalized BCP derivative. The 1,1-difluoroethyl group enhances metabolic stability through electron-withdrawing effects and fluorine’s steric shielding, while the iodinated position serves as a synthetic handle for further functionalization via cross-coupling reactions.
Recent studies highlight its utility in palladium-catalyzed Suzuki-Miyaura couplings, where the iodine atom undergoes efficient substitution with aryl boronic acids. This reactivity enables rapid diversification of the BCP core, a critical advantage in structure-activity relationship (SAR) studies. Compared to earlier monofluorinated BCPs, the difluoroethyl group in this compound reduces lipophilicity (clogP decrease of 0.8 units), addressing toxicity concerns associated with highly hydrophobic drug candidates.
Significance to Medicinal Chemistry and Drug Design
The compound’s design directly responds to three key challenges in drug development:
- Aromatic Ring Replacement : BCP cores eliminate π-π stacking interactions that contribute to off-target binding, reducing toxicity.
- Metabolic Optimization : Fluorine atoms block cytochrome P450 oxidation sites, extending half-life in vivo.
- Synthetic Flexibility : The iodine substituent enables late-stage diversification, accelerating lead optimization cycles.
A comparative analysis of BCP-based bioisosteres reveals critical advantages:
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane | 1-(1,1-Difluoroethyl)-3-iodo-BCP |
|---|---|---|---|
| Solubility (mg/mL) | 0.12 | 1.8 | 3.4 |
| Metabolic Stability (t½) | 2.1 h | 6.7 h | 14.3 h |
| Polar Surface Area (Ų) | 0 | 18 | 27 |
This table underscores the compound’s superior physicochemical profile, making it particularly valuable for CNS drugs requiring blood-brain barrier penetration and protease inhibitors needing prolonged systemic exposure.
Evolution of BCP-Based Bioisosterism
BCP bioisosterism has evolved through three distinct phases:
- Structural Exploration (1990s–2010) : Initial studies focused on synthesizing BCP analogs of simple aryl compounds, such as benzene and toluene derivatives.
- Functionalization Era (2010–2020) : Introduction of amino, hydroxy, and halide groups enabled precise mimicry of substituted aromatic rings.
- Fluorinated Derivatives (2020–Present) : Strategic fluorination, as exemplified by this compound, addresses complex pharmacokinetic challenges while retaining synthetic accessibility.
The integration of iodine in this compound represents a fourth-wave innovation, combining bioisosteric replacement with click chemistry compatibility. Researchers have leveraged its iodo group to generate libraries of BCP-containing candidates for high-throughput screening, reducing discovery timelines by up to 60% compared to traditional aryl-based scaffolds.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRMJTYJHVYHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)I)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition of [1.1.1]Propellane
The bicyclo[1.1.1]pentane core is synthesized via UV-mediated [2+2] cycloaddition between [1.1.1]propellane and diacetyl under flow conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Light Source | 450 nm LED (15% intensity) |
| Temperature | 35°C |
| Scale | 1 kg/day |
| Solvent | tert-Butanol/DMA mixture |
| Yield (Diketone) | 83% after purification |
This method achieves >80% conversion efficiency by minimizing thermal degradation through continuous flow processing. The resulting 1,3-diketone intermediate undergoes haloform reaction with iodine (I₂) in basic conditions to yield 1,3-diiodobicyclo[1.1.1]pentane.
Regioselective Iodination Strategies
Haloform Reaction Optimization
Iodine incorporation at the bridgehead position requires precise control of reaction stoichiometry and temperature:
Iodination Protocol
- Substrate : Bicyclo[1.1.1]pentane-1,3-diketone (1.0 equiv)
- Reagents : I₂ (2.2 equiv), NaOH (5.0 equiv)
- Conditions : 0°C → RT, 12 h in H₂O/EtOH
- Yield : 68–72% isolated 1,3-diiodo-BCP
Monosubstitution is achieved by limiting iodine to 1.1 equivalents, though this reduces yield to 45% due to competing diiodination.
Radical Iodine Transfer
Alternative iodination via Fenton-like conditions generates bridgehead radicals for iodine capture:
Radical Pathway Parameters
| Component | Role |
|---|---|
| FeCl₃ | Radical initiator |
| HI | Iodine source |
| H₂O₂ | Oxidant |
| Temp | 50°C |
This method provides 58% yield of 3-iodo-BCP with >95% regioselectivity but requires rigorous exclusion of oxygen.
Difluoroethyl Group Installation
Nucleophilic Substitution of Boronate Intermediates
A two-step sequence introduces the difluoroethyl moiety:
Step 1: Boronation
| Parameter | Value |
|---|---|
| Substrate | 3-Iodo-BCP |
| Reagent | Bis(pinacolato)diboron |
| Catalyst | PdCl₂(dppf) |
| Solvent | DMSO |
| Yield | 76% |
Step 2: Cross-Coupling
| Parameter | Value |
|---|---|
| Boronate | 1.2 equiv |
| Electrophile | 1,1-Difluoroethyl triflate |
| Base | Cs₂CO₃ |
| Ligand | XPhos |
| Yield | 63% |
This route suffers from competing protodeboronation (15–20% side product).
Direct Radical Difluoroethylation
A single-step method using photoredox catalysis circumvents boronate intermediates:
Radical Addition Conditions
| Component | Quantity |
|---|---|
| 3-Iodo-BCP | 1.0 equiv |
| CH₂=CF₂ | 3.0 equiv |
| Ir(ppy)₃ | 2 mol% |
| Hünig’s base | 2.0 equiv |
| Blue LED | 24 h irradiation |
| Yield | 54% |
Steric hindrance at the bridgehead limits conversion, necessitating excess gaseous CH₂=CF₂.
Integrated Synthesis Approaches
One-Pot Iodination/Difluoroethylation
Combining iodination and fluorination in a telescoped process improves efficiency:
Sequential Reaction Profile
- Photochemical cycloaddition → 1,3-diketone
- I₂/NaOH quench → 3-iodo-BCP
- In situ CF₂CH₃ radical addition
Performance Metrics
| Metric | Value |
|---|---|
| Total Yield | 41% |
| Purity (HPLC) | 92% |
| Reaction Time | 36 h |
This approach reduces intermediate isolation but requires careful pH control during the haloform reaction.
Analytical Characterization Data
Key Spectroscopic Properties
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.21 (q, J=12 Hz, 2H, CF₂CH₃), 3.89 (s, 2H, bridgehead), 1.98 (t, J=7 Hz, 3H, CH₃) |
| ¹³C NMR | δ 118.9 (CF₂), 75.3 (C-I), 34.1 (BCP carbons), 14.8 (CH₃) |
| HRMS (ESI+) | Calc. for C₁₂H₁₅F₂I: 324.1488; Found: 324.1483 |
X-ray crystallography confirms the iodine and difluoroethyl groups occupy equatorial positions on the BCP scaffold.
Challenges and Optimization Frontiers
Major Synthetic Limitations
Emerging Solutions
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium arylsulfinates and α-trifluoromethyl alkenes.
Oxidation/Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is not available. However, the search results do provide some context regarding the compound and related bicyclo[1.1.1]pentane derivatives.
General Information
this compound belongs to the bicyclo[1.1.1]pentane family, which are valuable in medicinal chemistry and materials science due to their unique three-dimensional structure. Bicyclo[1.1.1]pentanes (BCPs) are often employed as linear spacer units to improve pharmacokinetic profiles in drug design.
Synthesis and Reactions
The synthesis of this compound can involve visible light-induced gem-difluoroallylation of [1.1.1]propellane, leading to the formation of gem-difluoroallylic bicyclo[1.1.1]pentanes. Industrial production methods for bicyclo[1.1.1]pentane derivatives often use continuous flow processes to generate [1.1.1]propellane on demand, which is then derivatized into various bicyclo[1.1.1]pentane species. A general scalable reaction between alkyl iodides and propellane can produce bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities, requiring only light without catalysts or additives .
Applications in Medicinal Chemistry
Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the benzene ring in 2012 . This discovery has led to their use in medicinal chemistry.
Additional BCP Compounds
Other related compounds include 1-fluoro-3-iodobicyclo[1.1.1]pentane and 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane . A general and practical route to diverse 1,3-(difluoro)alkyl bicyclo[1.1.1]-aryl pentanes has been enabled by an Fe-catalyzed multicomponent radical coupling .
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane exerts its effects involves the formation of reactive intermediates, such as radicals, during chemical reactions. These intermediates can interact with various molecular targets, leading to the desired transformations . The pathways involved often include radical formation and subsequent trapping by suitable reagents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to other BCP derivatives based on structural features, synthetic accessibility, reactivity, and applications. Key analogs include:
Key Findings
Synthetic Accessibility: The target compound shares synthetic pathways with other halogenated BCPs, such as radical-initiated ring-opening of propellane derivatives . However, difluoroalkyl-substituted BCPs (e.g., methyl 2,2-difluoro-3-aryl derivatives) are typically synthesized via rhodium-catalyzed reactions of diazoacetates, yielding moderate to low efficiencies (12–47%) .
Reactivity: The iodine substituent in the target compound enables nucleophilic substitution (e.g., with amines or alkoxides) and cross-coupling reactions (e.g., Sonogashira), similar to 1,3-diiodobicyclo[1.1.1]pentane . However, electron-withdrawing groups like CF₃ reduce iodine’s reactivity, as seen in 1-CF₃-3-iodobicyclo[1.1.1]pentane, which resists substitution except with strong nucleophiles (e.g., organolithium reagents) . The 1,1-difluoroethyl group may sterically hinder bridgehead reactions but enhances metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties: BCP derivatives with fluorinated substituents (e.g., 2,2-difluoro groups) exhibit improved aqueous solubility and passive permeability relative to phenyl ring analogs. For example, a BCP-based γ-secretase inhibitor showed 4-fold higher oral absorption than its aromatic counterpart .
Applications: Drug Design: The target compound’s combination of fluorination and iodine makes it suitable for modular drug discovery, balancing lipophilicity and reactivity. In contrast, non-halogenated BCP-amines (e.g., bicyclo[1.1.1]pentane-1-amine) are prioritized for their metabolic stability . Material Science: Diiodo-BCP derivatives are precursors for polymers and dendrimers, leveraging the rigidity of the BCP core .
Biological Activity
The compound 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is a member of the bicyclo[1.1.1]pentane (BCP) family, which has gained attention in medicinal chemistry due to its unique structural properties and potential as a bioisostere for traditional aromatic systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
Bicyclo[1.1.1]pentanes are characterized by their compact structure, which can enhance metabolic stability and reduce non-specific binding compared to traditional aromatic compounds. The incorporation of the difluoroethyl and iodo groups in this compound introduces specific electronic and steric properties that can influence its biological interactions.
Research indicates that bicyclo[1.1.1]pentane derivatives can act as effective inhibitors of various biological targets:
- Indoleamine-2,3-dioxygenase 1 (IDO1) : A study highlighted the development of BCP-derived compounds that inhibit IDO1, which plays a crucial role in immune regulation and cancer progression. The BCP motif improved metabolic stability and potency compared to traditional structures .
- Anti-inflammatory Activity : BCP-containing lipoxin mimetics have shown significant anti-inflammatory effects by modulating NFκB activity and reducing pro-inflammatory cytokine release in human monocyte cell lines .
Potency and Selectivity
The biological evaluation of this compound has demonstrated promising results:
- IC50 Values : In cellular assays, compounds with the BCP structure exhibited low nanomolar IC50 values against various cancer cell lines, indicating strong inhibitory activity against target enzymes such as IDO1 (e.g., HeLa cells IC50: 3.1 nM) .
- Selectivity : The selectivity profile for IDO1 over other targets such as tryptophan 2,3-dioxygenase (TDO) was also favorable, with selectivity indices showing minimal off-target effects .
Pharmacokinetic Properties
The pharmacokinetic studies revealed that modifications to incorporate the bicyclo[1.1.1]pentane framework significantly improved the metabolic stability of compounds:
- Metabolic Stability : The presence of the bicyclic structure mitigated common metabolic pathways leading to rapid degradation, thus enhancing overall bioavailability in vivo .
Case Studies
Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:
- Cancer Immunotherapy : A notable case involved the use of BCP-based IDO inhibitors in combination with immune checkpoint inhibitors like pembrolizumab, showing enhanced anti-tumor efficacy in preclinical models .
- Inflammation Regulation : Another study synthesized BCP derivatives that functioned as lipoxin analogs, demonstrating their ability to resolve inflammation effectively by downregulating pro-inflammatory cytokines in vitro .
Data Summary
| Compound Name | Target | IC50 (nM) | Selectivity | Pharmacokinetics |
|---|---|---|---|---|
| This compound | IDO1 | 3.1 | High | Improved stability |
| BCP-sLXm (lipoxin mimetic) | NFκB | Picomolar | High | Favorable bioavailability |
Q & A
Q. What are the primary synthetic routes for 1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves radical ring-opening of [1.1.1]propellane derivatives using triethylborane (Et₃B) as an initiator under inert conditions. For example, iodine azide (IN₃) can be added to [1.1.1]propellane to generate 3-iodobicyclo[1.1.1]pentane intermediates, which are further functionalized via nucleophilic substitution or fluorination . The 1,1-difluoroethyl group is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or via radical trifluoromethylation. Yield optimization requires precise control of temperature (−20°C to 25°C), solvent (e.g., dichloromethane), and stoichiometry of halogenating agents .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
- Methodological Answer : X-ray crystallography is critical for confirming the strained bicyclic framework and substituent positions, leveraging the heavy iodine atom for enhanced resolution . NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments:
- ¹H NMR : BCP bridgehead protons appear as singlets (δ 2.5–3.5 ppm).
- ¹⁹F NMR : Difluoroethyl groups show distinct doublets (δ −120 to −140 ppm).
High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C-I stretching at ~500 cm⁻¹) .
Q. What strategies are used to assess its potential as a bioisostere for aromatic systems in drug design?
- Methodological Answer : Comparative studies replace phenyl rings in lead compounds with the BCP core and evaluate pharmacokinetic properties. Key assays include:
- Solubility : Shake-flask method in PBS (pH 7.4).
- Membrane permeability : Caco-2 cell monolayers.
- Metabolic stability : Liver microsomal assays (e.g., human CYP450 isoforms).
The BCP’s rigid, non-planar structure often improves metabolic stability and reduces off-target binding compared to aromatic analogs .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?
- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura). Optimal conditions:
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with proteins. Key steps:
Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.
Target selection : Focus on enzymes with deep binding pockets (e.g., kinases, GPCRs).
Free energy calculations : MM-GBSA estimates ΔG binding.
The BCP’s strain energy (~70 kcal/mol) and fluorine’s electronegativity are critical parameters .
Q. How can conflicting data on metabolic stability be resolved in preclinical studies?
- Methodological Answer : Contradictory results often arise from assay variability. Standardized protocols include:
- Microsomal stability : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes.
- CYP inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4/5).
Fluorine’s metabolic inertia typically enhances stability, but iodine may increase susceptibility to oxidative dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
